molecular formula C73H106N14O27S2 B612823 2-[[10-(4-Aminobutyl)-7-(1-Hydroxyethyl)-16-[(4-Hydroxyphenyl)methyl]-13-(1H-Indol-3-ylmethyl)-6,9,12,15,18-Pentaoxo-19-[[3-Phenyl-2-[[2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-Tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-Dithia-5,8,11,14,17-Pentazacycloicosane-4-carbonyl]amino]-3-Hydroxybutansäure CAS No. 177943-89-4

2-[[10-(4-Aminobutyl)-7-(1-Hydroxyethyl)-16-[(4-Hydroxyphenyl)methyl]-13-(1H-Indol-3-ylmethyl)-6,9,12,15,18-Pentaoxo-19-[[3-Phenyl-2-[[2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-Tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-Dithia-5,8,11,14,17-Pentazacycloicosane-4-carbonyl]amino]-3-Hydroxybutansäure

Katalognummer: B612823
CAS-Nummer: 177943-89-4
Molekulargewicht: 1675.8 g/mol
InChI-Schlüssel: YHGBTEQKXYHHPW-TWDDAPNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .


Synthesis Analysis

Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .


Molecular Structure Analysis

The molecular formula of DOTATATE acetate is C67H94N14O21S2 . The molecular weight is 1495.69 .


Chemical Reactions Analysis

DOTATATE acetate can be labelled with radionuclides for PET imaging and PRRT .


Physical and Chemical Properties Analysis

The physical and chemical properties of DOTATATE acetate include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .

Wissenschaftliche Forschungsanwendungen

Neuroendokrine Tumore Behandlung

Dotatate Acetat wird zur Behandlung von Somatostatin-Rezeptor-positiven neuroendokrinen Tumoren (NETs) verwendet. Die Zulassung von 177 Lu-DOTATATE durch die FDA im Jahr 2018 zur Behandlung dieser Tumoren stellt einen Paradigmenwechsel in der Krebstherapie dar {svg_1}. Gastroenteropancreatische NETs überexprimieren den Somatostatin-Subtyp-Rezeptor 2, der nun für die rezeptorbasierte Bildgebung und Therapie genutzt wird {svg_2}.

Peptid-Rezeptor-Radionuklidtherapie (PRRT)

PRRT ist eine vielversprechende Behandlungsmodalität für Patienten mit inoperablen oder metastasierenden neuroendokrinen Tumoren (NETs). Der Protagonist bei dieser Art von Therapie ist ein somatostatin-modifiziertes Peptidfragment ( [Tyr3] Octreotid), das mit einem spezifischen Chelatisierungssystem (DOTA) ausgestattet ist, das eine stabile Bindung an β-emittierende Radionuklide wie Yttrium-90 und Lutetium-177 ermöglichen kann {svg_3}.

Neuroblastom-Staging und Nachsorge

Jüngste Berichte deuten auf eine potenzielle Rolle von 68 Ga-Dotatate PET/CT bei der Stadieneinteilung und Nachsorge von Neuroblastomen hin {svg_4}.

Pulmonale Neuroendokrine Neoplasmen (NENs) Behandlung

Die Überexpression von Somatostatin-Rezeptoren bei Patienten mit neuroendokrinen Neoplasmen (NEN) wird sowohl für die Diagnose als auch für die Behandlung genutzt. Der Somatostatin-Rezeptor 2 (SSTR2) ist weit verbreitet in pulmonalen NENs exprimiert, einschließlich typischer Karzinoide, atypischer Karzinoide, großzelliger neuroendokriner Karzinome und SCLC {svg_5}.

Wirkmechanismus

Target of Action

The primary targets of Dotatate acetate are somatostatin receptors (SSRs) . SSRs are found with high density in numerous malignancies, including those in the central nervous system (CNS), breast, lung, and lymphatics . The role of SSR agonists in neuroendocrine tumours (NETs) is well established, and massive SSR overexpression is present in several NETs .

Mode of Action

Dotatate acetate is a compound containing tyrosine 3-octreotate, an SSR agonist, and the bifunctional chelator DOTA (tetraxetan) . It can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy . In the form of 177 Lu DOTA-TATE therapy, it targets SSRs and is a form of peptide receptor radionuclide therapy (PRRT) .

Biochemical Pathways

The biochemical pathways affected by Dotatate acetate are primarily related to the signaling pathways of SSRs . By binding to these receptors, Dotatate acetate can influence the downstream effects of these pathways, which are often dysregulated in various types of malignancies .

Pharmacokinetics

The pharmacokinetics of Dotatate acetate involve its absorption, distribution, metabolism, and excretion (ADME). The primary route of elimination is by the renal route . The compound demonstrates high stability, with 97% stability after 2 days incubation in human serum at 37 °C .

Result of Action

The molecular and cellular effects of Dotatate acetate’s action primarily involve the damage to SSR-positive cells and neighboring cells . It is a form of targeted drug delivery . For both tumor models, a significant tumor growth delay and time to experimental endpoint were observed following a single administration of [225Ac]Ac-DOTA-TATE relative to controls .

Action Environment

The action environment of Dotatate acetate can influence its action, efficacy, and stability. Furthermore, the overexpression of SSRs in patients with neuroendocrine neoplasms (NEN) is utilized for both diagnosis and treatment .

Zukünftige Richtungen

There is significant potential for the clinical translation of [225 Ac]Ac-DOTA-TATE for lung neuroendocrine neoplasms . Also, there is a growing interest in the development of targeted alpha-particle therapies (TATs) for the treatment of solid tumors .

Biochemische Analyse

Biochemical Properties

Dotatate acetate plays a crucial role in biochemical reactions, primarily through its interaction with somatostatin receptors. These receptors are a group of G protein-coupled receptors that are widely distributed in various tissues, including the brain, gastrointestinal tract, and pancreas. Dotatate acetate binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors . This binding facilitates the internalization of the receptor-ligand complex, leading to the accumulation of the compound within the tumor cells. The interaction between Dotatate acetate and SSTR2 is highly specific, making it an effective tool for targeted imaging and therapy.

Cellular Effects

The effects of Dotatate acetate on various types of cells and cellular processes are profound. In neuroendocrine tumor cells, the binding of Dotatate acetate to SSTR2 triggers a cascade of intracellular events that influence cell function. This includes the modulation of cell signaling pathways, such as the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels . Additionally, Dotatate acetate can affect gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis. These cellular effects contribute to the compound’s ability to inhibit tumor growth and induce cell death in neuroendocrine tumors.

Molecular Mechanism

The molecular mechanism of action of Dotatate acetate involves several key steps. Upon binding to SSTR2, Dotatate acetate is internalized into the cell via receptor-mediated endocytosis . Inside the cell, the compound can exert its effects through various pathways. One of the primary mechanisms is the inhibition of protein kinase A (PKA) activity, which is mediated by the reduction in cAMP levels . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival. Additionally, Dotatate acetate can induce apoptosis through the activation of caspases, a family of proteases that play a central role in the execution of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dotatate acetate can vary over time. The stability of the compound is a critical factor that influences its efficacy. Dotatate acetate is generally stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can maintain its activity for several days in vitro, although its potency may decrease over time. In vivo studies have demonstrated that Dotatate acetate can have sustained effects on tumor growth inhibition, with significant reductions in tumor size observed over weeks to months .

Dosage Effects in Animal Models

The effects of Dotatate acetate vary with different dosages in animal models. At lower doses, the compound can effectively target and inhibit tumor growth without causing significant toxicity . At higher doses, Dotatate acetate can induce adverse effects, such as nephrotoxicity, which is characterized by damage to the kidneys . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

Dotatate acetate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes conjugation reactions that facilitate its excretion . Enzymes such as cytochrome P450 play a role in the metabolism of Dotatate acetate, leading to the formation of various metabolites. These metabolites can have different levels of activity and may contribute to the overall effects of the compound. Additionally, Dotatate acetate can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of Dotatate acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported via the bloodstream, where it binds to plasma proteins that facilitate its distribution to target tissues . Within cells, Dotatate acetate can be transported to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of the compound are influenced by factors such as receptor expression levels and the presence of binding proteins that interact with Dotatate acetate.

Subcellular Localization

The subcellular localization of Dotatate acetate is a key determinant of its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, Dotatate acetate can be localized to the endosomes and lysosomes following internalization, where it can interact with intracellular targets. Additionally, the compound can be transported to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The precise localization of Dotatate acetate within the cell is critical for its ability to modulate cellular processes and exert its therapeutic effects.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dotatate acetate involves the reaction of DOTA-tetra(t-Bu ester) with Tyr3-octreotate in the presence of acetic acid and trifluoroacetic acid.", "Starting Materials": [ "DOTA-tetra(t-Bu ester)", "Tyr3-octreotate", "Acetic acid", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve DOTA-tetra(t-Bu ester) in acetic acid and trifluoroacetic acid.", "Step 2: Add Tyr3-octreotate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by column chromatography using a suitable solvent system.", "Step 4: Acetylate the product using acetic anhydride and pyridine to obtain Dotatate acetate." ] }

CAS-Nummer

177943-89-4

Molekularformel

C73H106N14O27S2

Molekulargewicht

1675.8 g/mol

IUPAC-Name

acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C65H90N14O19S2.4C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;4*1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);4*1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;;;;/m1..../s1

InChI-Schlüssel

YHGBTEQKXYHHPW-TWDDAPNHSA-N

Isomerische SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O

Kanonische SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Sequenz

4,7,10-Tricarboxymethyl-1,4,7,10-tetraaza-cyclododecan-1-yl-acetyl-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH (disulfide bond)

Lagerung

−20°C

Synonyme

DOTATATE;  DOTA-(Tyr³,Thr⁸)-Octreotide;  DOTA-[Tyr3] Octreotide Acid (Octreotate)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.